3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one
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Overview
Description
3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of isoxazolo[4,5-D]pyridazines, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles . This reaction is often carried out in the presence of a base such as pyridine under reflux conditions . Another approach involves the use of Mannich bases in pyridine, which also leads to the formation of the desired isoxazolopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazolo[4,5-D]pyridazin-4(5H)-one derivatives.
Scientific Research Applications
3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridine: Known for its antitumor activity and pesticidal properties.
Pyrazolo[3,4-b]pyridine: Exhibits a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, setting it apart from other similar heterocyclic compounds .
Biological Activity
3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C7H7N3O3
- Molecular Weight : 181.15 g/mol
- CAS Number : 2088729-33-1
The compound features an isoxazole ring fused with a pyridazinone moiety, which contributes to its unique chemical reactivity and biological profile. The methoxymethyl group enhances solubility and bioavailability, making it an attractive candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 18 |
Pseudomonas aeruginosa | 12 |
These findings suggest that the compound may interact with bacterial cell walls or metabolic pathways critical for bacterial survival.
Antifungal Activity
The compound also demonstrates antifungal properties. In studies against common fungal pathogens, it has shown the ability to inhibit fungal growth effectively.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 µg/mL |
Aspergillus niger | 16 µg/mL |
This antifungal activity indicates potential applications in treating fungal infections, particularly in immunocompromised patients.
Anticancer Potential
Emerging research has highlighted the anticancer potential of this compound. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
The ability to selectively target cancer cells while sparing normal cells is a significant advantage for therapeutic development.
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Binding : It has been suggested that the compound can bind to specific receptors involved in cellular signaling pathways, leading to altered cellular responses.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoxazole compounds, including this compound, exhibited enhanced antimicrobial properties when modified at specific positions on the ring structure .
- Anticancer Research : A recent investigation assessed the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
Properties
Molecular Formula |
C7H7N3O3 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-(methoxymethyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C7H7N3O3/c1-12-3-4-6-5(13-10-4)2-8-9-7(6)11/h2H,3H2,1H3,(H,9,11) |
InChI Key |
KYEBFYYOIHTMOC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
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